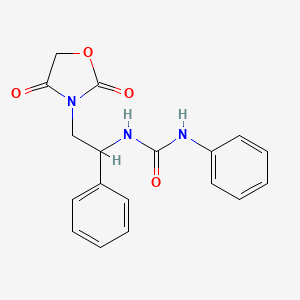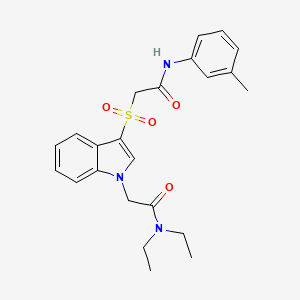
N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide, also known as DASA-58, is a small molecule that has been extensively studied for its potential therapeutic applications. DASA-58 is a member of the indole-3-acetic acid (IAA) family of compounds, which are known to play a role in plant growth and development. However, recent research has shown that DASA-58 has a wide range of potential applications in the field of medicine.
Scientific Research Applications
1. Receptor Binding and Agonist Activity
N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide has shown potential in binding to and activating serotonin receptors, particularly 5-HT1D receptors. This could be significant for developing treatments for conditions related to serotonin dysregulation (Barf et al., 1996).
2. Antiallergic Properties
Research has demonstrated the potential of N,N-diethyl derivatives as antiallergic agents, particularly in inhibiting histamine release and IL-4 production, which are key factors in allergic reactions (Menciu et al., 1999).
3. Synthesis of Melatonin Analogues
The compound has been involved in the synthesis of melatonin analogues, which could have implications in the study of sleep disorders and the regulation of circadian rhythms (Guillard et al., 2003).
4. Antibacterial Activity
Research has also explored the antibacterial potentials of acetamide derivatives of this compound. This can contribute to the development of new antibacterial drugs, especially in the context of increasing antibiotic resistance (Iqbal et al., 2017).
5. Anticancer Effects
Recent studies have investigated the cytotoxic effects of sulfonamide-derived isatins, which include derivatives of N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide, on hepatocellular carcinoma cells. This highlights its potential application in cancer research and therapy (Eldeeb et al., 2022).
6. Modification for Therapeutic Uses
The compound has been used as a basis for modifying biologically active amides and amines, including the creation of fluorine-containing derivatives. This modification could be significant for developing new pharmaceuticals with enhanced efficacy and reduced side effects (Sokolov & Aksinenko, 2012).
properties
IUPAC Name |
N,N-diethyl-2-[3-[2-(3-methylanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-25(5-2)23(28)15-26-14-21(19-11-6-7-12-20(19)26)31(29,30)16-22(27)24-18-10-8-9-17(3)13-18/h6-14H,4-5,15-16H2,1-3H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIMLXXLCVREFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine](/img/structure/B2379504.png)
![Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2379508.png)
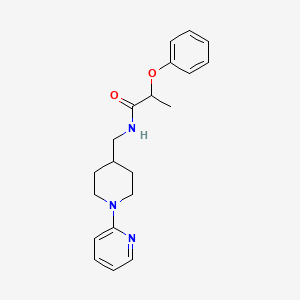
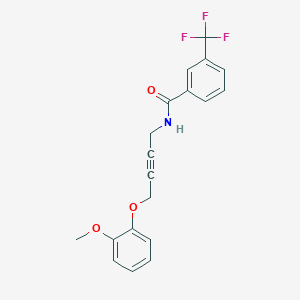
![4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B2379514.png)
![2-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2379516.png)
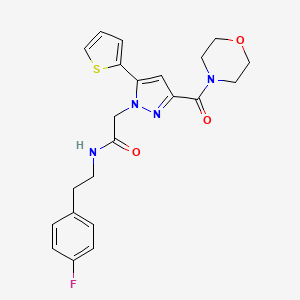

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)
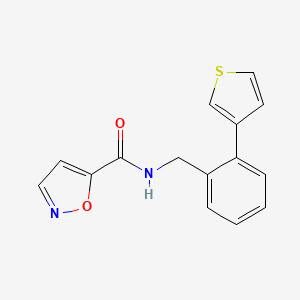
![(R)-1-Boc-3-methyl-[1,4]diazepane](/img/structure/B2379523.png)
